
N1,N1-dimethyl-2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1-dimethyl-2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline, also known as DMTF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMTF is a member of the aniline family and is widely used in the pharmaceutical industry for its therapeutic properties.
Aplicaciones Científicas De Investigación
Liquid Crystal Research
A study investigated derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including trifluoromethyl and trifluoromethoxy derivatives, which exhibited stable smectic B and A phases. This research is significant for the understanding and development of liquid crystalline properties (Miyajima et al., 1995).
Pesticide Development
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, closely related to the compound of interest, have been characterized for their potential as pesticides. This includes research on powder diffraction data and structural characterization, providing insights into their applicability in pest control (Olszewska et al., 2011).
Organic Synthesis
In organic chemistry, the synthesis and reactivity of molecules related to N1,N1-dimethyl-2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline are essential. For instance, the reaction of amidine phenylogous with p-benzoquinones, involving N-(4-Dimethylaminobenzylidene)anilines, is a key process in forming specific products (Nour et al., 1991).
Material Science
In material science, the study of compounds like 4-chloro-3-(trifluoromethyl)aniline, closely related to the compound , has provided insights into their potential as nonlinear optical (NLO) materials. This includes experimental and theoretical vibrational analysis, which is critical for the development of new materials with unique optical properties (Revathi et al., 2017).
Fluorescence and Gel Applications
A study on a naphthalimide-based fluorescent gelator containing an alkenyl group showed that this material, related to the compound of interest, could be used for sensing aliphatic and aromatic amines. This research is significant for the development of new sensing materials and applications in fluorescence-based detection systems (Pang et al., 2015).
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N,N-dimethyl-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3NO/c1-10-7-13(8-11(2)16(10)18)23-15-6-5-12(17(19,20)21)9-14(15)22(3)4/h5-9H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPNXIGWZXJQQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)C(F)(F)F)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2373684.png)
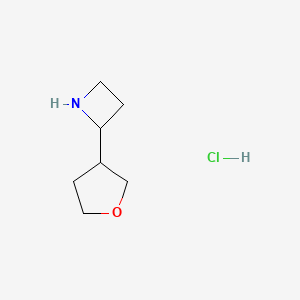
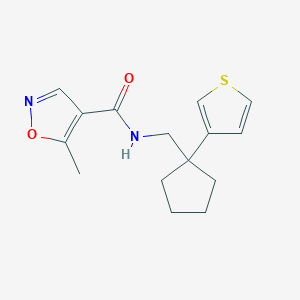
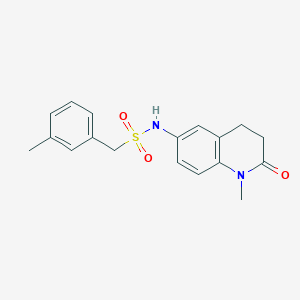
![4-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2373691.png)
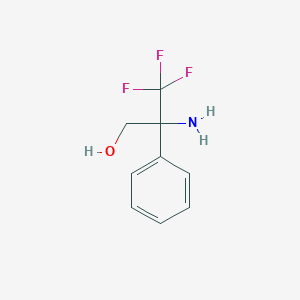
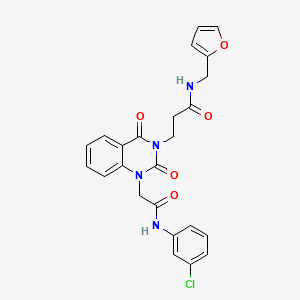
![2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2373700.png)
![N-(3-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2373701.png)
![N-({4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)-2-phenyl-1-ethanamine](/img/structure/B2373702.png)
![Ethyl 2-(3,4-difluorobenzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2373703.png)
![5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2373704.png)
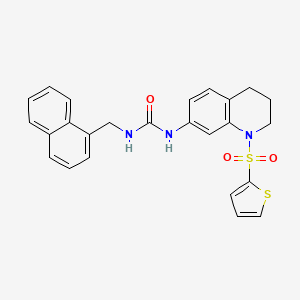
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2373707.png)